Benzeneacetic acid, a-oxo-, methyl-d3 ester (9CI)
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Overview
Description
Benzeneacetic acid, α-oxo-, methyl-d3 ester (9CI) is a deuterated derivative of methyl benzoylformate. This compound is characterized by the presence of a deuterium atom, which replaces a hydrogen atom in the methyl group. The molecular formula of this compound is C9H5D3O3, and it has a molecular weight of approximately 167.18 g/mol. The deuterium substitution makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, α-oxo-, methyl-d3 ester typically involves the esterification of benzoylformic acid with deuterated methanol (CD3OD). The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
C6H5COCOOH+CD3OD→C6H5COCOOCD3+H2O
Industrial Production Methods
In an industrial setting, the production of Benzeneacetic acid, α-oxo-, methyl-d3 ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, α-oxo-, methyl-d3 ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products
Oxidation: Benzoylformic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
Scientific Research Applications
Benzeneacetic acid, α-oxo-, methyl-d3 ester is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, α-oxo-, methyl-d3 ester involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atom acts as a non-radioactive tracer, allowing researchers to track the compound’s transformation and interaction with enzymes and other biomolecules. The deuterium substitution also affects the compound’s vibrational frequencies, which can be studied using spectroscopic techniques.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoylformate: The non-deuterated version of the compound.
Methyl phenylglyoxylate: Another ester derivative with similar structural features.
Methyl oxophenylacetate: A related compound with an oxo group.
Uniqueness
The primary uniqueness of Benzeneacetic acid, α-oxo-, methyl-d3 ester lies in its deuterium labeling. This makes it particularly valuable in studies requiring isotopic differentiation, as deuterium has different physical and chemical properties compared to hydrogen. This allows for more precise tracking and analysis in various scientific applications.
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
trideuteriomethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
InChI Key |
YLHXLHGIAMFFBU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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